Cladospolide B vs. Cladospolide A: Opposite Plant Growth Regulatory Activity Determined by E/Z Olefin Geometry
Cladospolide B and Cladospolide A are geometric isomers differing solely in the configuration of the C2–C3 double bond (Z vs. E). This single structural variation produces opposite biological effects in lettuce seedling assays: Cladospolide B acts as a root growth promoter, whereas Cladospolide A acts as a root growth inhibitor [1]. The same opposite activity pattern is observed in a patent specification for macrolactone anti-allergic applications, where Cladospolide A weakly inhibits lettuce seed root growth while Cladospolide B promotes it in the identical test system [2].
| Evidence Dimension | Root growth modulation in lettuce seedlings (Lactuca sativa) |
|---|---|
| Target Compound Data | Root growth promoter |
| Comparator Or Baseline | Cladospolide A: Root growth inhibitor |
| Quantified Difference | Opposite direction of effect (promotion vs. inhibition) |
| Conditions | Lettuce seedling root elongation assay; identical experimental system |
Why This Matters
This stereochemistry-driven functional opposition demonstrates that procurement of Cladospolide B rather than Cladospolide A is essential for studies targeting growth promotion or for comparative stereochemical activity analysis.
- [1] Hirota A, Sakai H, Isogai A. New Plant Growth Regulators, Cladospolide A and B, Macrolides Produced by Cladosporium cladosporioides. Agricultural and Biological Chemistry. 1985; 49(3): 731-735. View Source
- [2] Use of macrolactones as anti-allergics. United States Patent US5217990A. 1993. View Source
